TNAP Inhibitory Potency
The target compound demonstrates potent inhibition of TNAP with an IC50 of 392 nM [1]. In contrast, the closely related analog 5-p-tolyl-1H-pyrazole-3-carboxylic acid exhibits an IC50 of 8,710 nM against the same target, making the target compound 22-fold more potent [2]. This significant difference in potency highlights the critical role of the 2,4-dichlorophenyl group for effective enzyme inhibition.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 392 nM |
| Comparator Or Baseline | 5-p-Tolyl-1H-pyrazole-3-carboxylic acid: 8,710 nM |
| Quantified Difference | Target compound is 22-fold more potent (8,710 nM / 392 nM) |
| Conditions | In vitro enzyme inhibition assay against human tissue-nonspecific alkaline phosphatase (TNAP) |
Why This Matters
This demonstrates that the target compound is a significantly more potent TNAP inhibitor, making it a far superior starting point for developing therapeutics targeting this enzyme.
- [1] BindingDB. BDBM45925: 3-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxylic acid. 2025. View Source
- [2] BindingDB. BDBM50132133: 5-p-Tolyl-1H-pyrazole-3-carboxylic acid. 2025. View Source
